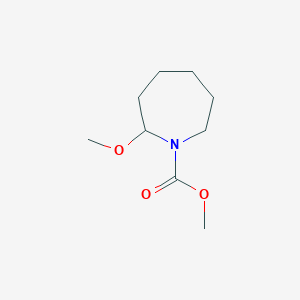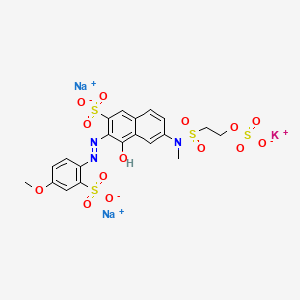
4,4',4''-Methanetriyltri(benzene-1-diazonium) trichloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4’,4’'-Methanetriyltri(benzene-1-diazonium) trichloride is a complex organic compound characterized by the presence of three diazonium groups attached to a central methanetriyl core. This compound is notable for its unique structure and reactivity, making it a subject of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’,4’'-Methanetriyltri(benzene-1-diazonium) trichloride typically involves the diazotization of corresponding aromatic amines. The process generally includes the following steps:
Formation of Aromatic Amines: The starting material, benzene, undergoes nitration to form nitrobenzene, which is then reduced to form aniline.
Diazotization: Aniline is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form the diazonium salt.
Tri-substitution: The diazonium salt is then reacted with formaldehyde to introduce the methanetriyl group, resulting in the formation of 4,4’,4’'-Methanetriyltri(benzene-1-diazonium) trichloride.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The process involves precise control of temperature, pH, and reagent concentrations to achieve efficient diazotization and tri-substitution.
Análisis De Reacciones Químicas
Types of Reactions
4,4’,4’'-Methanetriyltri(benzene-1-diazonium) trichloride undergoes various chemical reactions, including:
Substitution Reactions: The diazonium groups can be replaced by other nucleophiles, such as halides, hydroxides, and amines.
Coupling Reactions: The compound can participate in azo coupling reactions with phenols and aromatic amines, forming azo dyes.
Reduction Reactions: The diazonium groups can be reduced to form corresponding amines.
Common Reagents and Conditions
Substitution: Reagents like potassium iodide, copper(I) chloride, and sodium hydroxide are commonly used.
Coupling: Phenols and aromatic amines in alkaline conditions are typical reagents.
Reduction: Reducing agents such as sodium sulfite and stannous chloride are employed.
Major Products
Substitution: Halobenzenes, phenols, and aromatic amines.
Coupling: Azo dyes with various chromophoric properties.
Reduction: Tri-substituted aromatic amines.
Aplicaciones Científicas De Investigación
4,4’,4’'-Methanetriyltri(benzene-1-diazonium) trichloride has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and dyes.
Biology: Employed in the labeling of biomolecules for detection and imaging.
Medicine: Investigated for its potential use in targeted drug delivery systems.
Industry: Utilized in the production of azo dyes and pigments for textiles and plastics.
Mecanismo De Acción
The compound exerts its effects primarily through the reactivity of its diazonium groups. These groups can undergo electrophilic substitution reactions, forming covalent bonds with nucleophiles. The molecular targets include aromatic rings and nucleophilic sites in biomolecules. The pathways involved often include the formation of azo bonds and subsequent stabilization through resonance.
Comparación Con Compuestos Similares
Similar Compounds
Benzene-1-diazonium chloride: A simpler diazonium compound with a single diazonium group.
4,4’-Methylenebis(benzene-1-diazonium) dichloride: Contains two diazonium groups linked by a methylene bridge.
4,4’,4’'-Methanetriyltri(benzene-1-diazonium) trichloride: Unique due to the presence of three diazonium groups and a central methanetriyl core.
Uniqueness
4,4’,4’'-Methanetriyltri(benzene-1-diazonium) trichloride stands out due to its tri-substituted structure, which imparts distinct reactivity and versatility in forming complex molecules. Its ability to participate in multiple substitution and coupling reactions makes it a valuable compound in synthetic chemistry and industrial applications.
Propiedades
| 81533-28-0 | |
Fórmula molecular |
C19H13Cl3N6 |
Peso molecular |
431.7 g/mol |
Nombre IUPAC |
4-[bis(4-diazoniophenyl)methyl]benzenediazonium;trichloride |
InChI |
InChI=1S/C19H13N6.3ClH/c20-23-16-7-1-13(2-8-16)19(14-3-9-17(24-21)10-4-14)15-5-11-18(25-22)12-6-15;;;/h1-12,19H;3*1H/q+3;;;/p-3 |
Clave InChI |
DYHDDOODYYTDHI-UHFFFAOYSA-K |
SMILES canónico |
C1=CC(=CC=C1C(C2=CC=C(C=C2)[N+]#N)C3=CC=C(C=C3)[N+]#N)[N+]#N.[Cl-].[Cl-].[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[(2,5-Dimethylphenyl)methanesulfonyl]-4,5-dimethyl-1-oxo-1lambda~5~-pyridine](/img/structure/B14415067.png)


![2-Butanone, 4-[(4-chlorophenyl)amino]-](/img/structure/B14415105.png)



